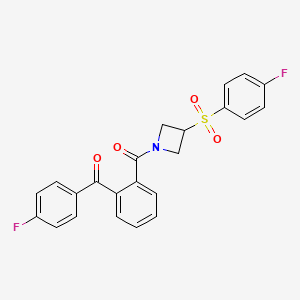
(2-(4-Fluorobenzoyl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-Fluorobenzoyl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H17F2NO4S and its molecular weight is 441.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes for Fuel Cells
Sulfonated poly(ether ether ketone) and polybenzimidazole polymers incorporating fluorinated groups similar to those in the queried compound have shown promising properties for use as proton exchange membranes (PEMs) in fuel cells. These materials, characterized by their excellent thermal stability, low water uptake, and high proton conductivity, suggest the potential for (2-(4-Fluorobenzoyl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone derivatives in energy conversion applications (Li et al., 2009); (Liu et al., 2014).
Antitumor Activity
Compounds featuring the fluorophenyl group have been explored for their antitumor activities. For example, a study on 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone highlighted its distinct inhibition against various cancer cell lines, suggesting that related structures could have potential in cancer research (Tang & Fu, 2018).
Fluorescent Materials
Fluorinated compounds are pivotal in designing fluorescent materials for spectroscopic applications. The synthesis and study of fluorinated benzophenones and related structures have opened pathways to novel fluorescent probes with enhanced photostability and spectral properties, indicating the role that similar compounds could play in bioimaging and diagnostics (Woydziak et al., 2012).
Antimicrobial Agents
Research into azetidinone derivatives and their synthetic precursors shows significant antimicrobial activity, suggesting that compounds with a similar chemical backbone could be effective against various bacterial and fungal strains. This aligns with the potential for this compound and its derivatives in developing new antimicrobial drugs (Naik et al., 2022).
Dual Fluorescence Phenomenon
The study of compounds with fluorophenyl components has also led to the discovery of dual fluorescence phenomena, which are crucial for advanced optical materials and sensing technologies. The ability of these compounds to exhibit different fluorescence under varying conditions can be harnessed for environmental monitoring and biosensing applications (Matwijczuk et al., 2015).
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[2-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO4S/c24-16-7-5-15(6-8-16)22(27)20-3-1-2-4-21(20)23(28)26-13-19(14-26)31(29,30)18-11-9-17(25)10-12-18/h1-12,19H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAKGZDQZXASGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2553800.png)
![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)

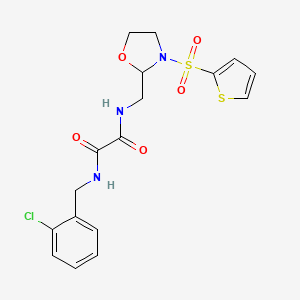
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)
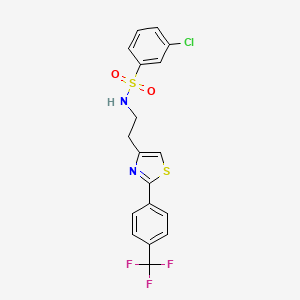
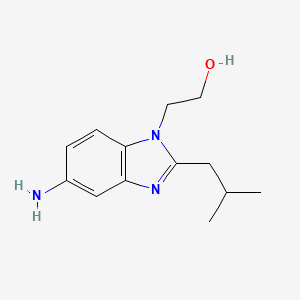
![N-(3-methylbutyl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)
![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-cyanobenzoate](/img/structure/B2553817.png)
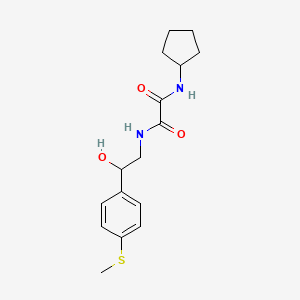
![2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2553820.png)
